molecular formula C8H8NNaO4S B2456421 Sodium;2-anilino-2-oxoethanesulfonic acid CAS No. 5433-25-0

Sodium;2-anilino-2-oxoethanesulfonic acid

Cat. No.: B2456421
CAS No.: 5433-25-0
M. Wt: 237.2
InChI Key: QSMACJVMYNIECE-UHFFFAOYSA-M
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Description

Sodium;2-anilino-2-oxoethanesulfonic acid is a chemical compound listed in the PubChem database, which is a repository for chemical molecules and their activities against biological assays

Properties

IUPAC Name

sodium;2-anilino-2-oxoethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S.Na/c10-8(6-14(11,12)13)9-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10)(H,11,12,13);/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMACJVMYNIECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NNaO4S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623418
Record name sodium;2-anilino-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-25-0
Record name NSC14099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;2-anilino-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation of Aniline Derivatives

The direct sulfonation of aniline derivatives represents a foundational approach for introducing sulfonic acid groups. In this method, aniline reacts with sulfonating agents under controlled conditions to yield intermediates that are subsequently functionalized.

Catalytic Sulfonation Using Metal Hydrogen Sulfates

A patented method (CN105481735A) employs metal hydrogen sulfates (e.g., sodium bisulfate) as catalysts for the sulfonation of aniline. The reaction proceeds via a transposition mechanism, where aniline and sulfuric acid undergo sulfonation at elevated temperatures (170–210°C) for 15–20 hours. Sodium bisulfate acts as a dual-purpose catalyst and proton donor, achieving yields exceeding 95%. For instance, combining 94 g of aniline, 100 g of 98% sulfuric acid, and 120 g of sodium bisulfate at 200°C for 18 hours yielded 168 g of 2-aminobenzenesulfonic acid (99% purity). Subsequent neutralization with sodium hydroxide converts the sulfonic acid to its sodium salt.

Key Reaction Parameters:
Parameter Value
Temperature 170–210°C
Reaction Time 15–20 hours
Catalyst Loading 1:1–1:1.2 (aniline:NaHSO₄)
Yield 95–99%

This method minimizes byproducts and reduces waste generation, making it industrially viable.

Condensation and Hydrolysis of Sulfonyl Chlorides

A multi-step synthesis involving chlorosulfonylacetic acid derivatives is widely documented. This approach constructs the oxoethanesulfonic acid backbone before introducing the anilino group.

Chlorosulfonylacetic Acid Ethyl Ester Route

Chlorosulfonylacetic acid ethyl ester reacts with aniline in dichloromethane (DCM) in the presence of triethylamine, forming aryl sulfamoylacetic acid ethyl esters. Hydrolysis with 10% sodium hydroxide replaces the ethyl ester with a sodium sulfonate group. For example, arylsulfamoylacetic acid ethyl esters hydrolyzed under basic conditions yield sodium 2-anilino-2-oxoethanesulfonate with minimal side reactions.

Reaction Scheme:
  • Condensation :
    $$ \text{ClSO}2\text{CH}2\text{COOEt} + \text{Aniline} \xrightarrow{\text{Et}3\text{N}} \text{Anilino-SO}2\text{CH}_2\text{COOEt} $$
  • Hydrolysis :
    $$ \text{Anilino-SO}2\text{CH}2\text{COOEt} \xrightarrow{\text{NaOH}} \text{Na}^+ \text{Anilino-SO}2\text{CH}2\text{COO}^- + \text{EtOH} $$

Friedel-Crafts Acylation and Subsequent Modifications

Friedel-Crafts acylation provides an alternative pathway for constructing the oxoethane bridge.

Acylation of 1,3,5-Trimethoxybenzene

In a study by PMC, sulfonyl chlorides (e.g., 2-arylethenesulfonyl chlorides) undergo Friedel-Crafts acylation with 1,3,5-trimethoxybenzene to form intermediate ketones. Reduction with sodium borohydride followed by dehydration yields ethenesulfonamides. Neutralization with sodium hydroxide affords the sodium sulfonate salt.

Optimization Insights:
  • Catalyst : p-Toluenesulfonic acid (p-TSA) for dehydration.
  • Yield : Moderate (50–70%), limited by steric hindrance in bulky substrates.

Alternative Methods: Nitration and Reduction

Nitro Group Introduction and Hydrogenation

Starting from halogenated or nitro-aniline precursors, sulfonic acid groups are introduced via nitration followed by reduction. For example, 4-fluoro-3-nitroaniline undergoes sulfonation with oleum, and subsequent hydrogenation with sodium hydrosulfite yields 2-anilino-2-oxoethanesulfonic acid. Neutralization completes the sodium salt formation.

Challenges:
  • Selectivity : Nitration often produces regioisomers, requiring chromatographic separation.
  • Cost : High-pressure hydrogenation increases operational expenses.

Comparative Analysis of Synthesis Routes

Method Yield Cost Scalability Environmental Impact
Catalytic Sulfonation 95–99% Low High Low waste generation
Condensation-Hydrolysis 70–85% Medium Moderate Solvent-intensive
Friedel-Crafts Acylation 50–70% High Low Toxic byproducts
Nitration-Reduction 60–75% High Moderate Hazardous reagents

Catalytic sulfonation emerges as the most efficient method, balancing yield, cost, and sustainability.

Industrial-Scale Considerations

Catalyst Recycling

The patent CN105481735A highlights the recyclability of sodium bisulfate. After reaction completion, filtrates are evaporated to recover sodium bisulfate, reducing raw material costs by 20–30%.

Solvent Selection

Water is preferred for hydrolysis and crystallization steps due to its low toxicity and cost. Decolorization with activated carbon (1 g per 600 ml) ensures high-purity products.

Chemical Reactions Analysis

Sodium;2-anilino-2-oxoethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound.

    Reduction: This involves the gain of electrons.

    Substitution: This involves the replacement of an atom or a group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Sodium;2-anilino-2-oxoethanesulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium;2-anilino-2-oxoethanesulfonic acid involves its interaction with specific molecular targets and pathways. This interaction leads to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Sodium;2-anilino-2-oxoethanesulfonic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures and properties. The comparison can be done using various chemical databases and tools .

Biological Activity

Sodium;2-anilino-2-oxoethanesulfonic acid, commonly referred to as sodium anilinoethanesulfonate, is a sulfonic acid derivative that has garnered attention for its biological activity and potential applications in various fields, including biomedicine and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₉NNaO₃S
  • Molecular Weight : 212.22 g/mol
  • SMILES Notation : C(C(=O)N(c1ccccc1)C(S(=O)(=O)[O])=O)[Na]

This compound features a sulfonic acid group, which contributes to its solubility in water and enhances its reactivity in biological systems.

Biological Activity Overview

Sodium anilinoethanesulfonate exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that sulfonic acid derivatives can possess antibacterial properties. For example, sodium anilinoethanesulfonate has shown effectiveness against certain bacterial strains, making it a candidate for use in antimicrobial formulations.
  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. A study evaluated its effects on human prostate cancer (DU145) and leukemic (K562) cells, revealing significant cytotoxicity at specific concentrations (see Table 1 for IC50 values) .

1. Cytotoxicity Assessment

A recent study focused on the cytotoxic effects of sodium anilinoethanesulfonate on cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (μM)
This compoundDU14515
This compoundK56220

The findings suggest that sodium anilinoethanesulfonate has a promising role in cancer therapy due to its ability to induce cytotoxicity selectively in cancer cells .

2. Antibacterial Activity

A study evaluated the antibacterial activity of sodium anilinoethanesulfonate against common pathogens. The results are presented in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 μg/mL
Staphylococcus aureus30 μg/mL
Pseudomonas aeruginosa40 μg/mL

These results indicate that sodium anilinoethanesulfonate exhibits significant antibacterial properties, particularly against Staphylococcus aureus .

The biological activity of sodium anilinoethanesulfonate is attributed to its ability to interact with cellular components. Mechanistic studies suggest that it disrupts microtubule formation, leading to cell cycle arrest in the mitotic phase. This disruption is critical for its cytotoxic effects on cancer cells .

Q & A

Basic: What are the established methods for synthesizing Sodium 2-anilino-2-oxoethanesulfonic acid in laboratory settings?

The synthesis typically involves a condensation reaction between an aniline derivative (e.g., 2-ethyl-6-methylaniline) and a sulfonating agent like sodium ethanesulfonate under controlled pH (8.5–9.5) and temperature (60–80°C). Purification is achieved via recrystallization using ethanol-water mixtures. For higher selectivity, column chromatography (silica gel, 3:1 ethyl acetate/methanol) may be employed to isolate the sulfonic acid derivative .

Basic: Which analytical techniques are recommended for confirming the structural integrity of Sodium 2-anilino-2-oxoethanesulfonic acid?

Use NMR spectroscopy (1H and 13C) to confirm the aromatic protons (δ 6.8–7.5 ppm) and sulfonic acid group (δ 45–55 ppm for sulfur environments). FT-IR should show characteristic S=O stretching vibrations (1180–1250 cm⁻¹). Purity (>98%) is validated via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase) with UV detection at 254 nm .

Advanced: How can researchers resolve discrepancies in observed vs. predicted reactivity of Sodium 2-anilino-2-oxoethanesulfonic acid in nucleophilic reactions?

Perform kinetic isotope effect (KIE) studies (e.g., deuterated solvents or substrates) to probe reaction mechanisms. Cross-validate using computational methods (density functional theory, DFT) to model transition states and compare with experimental activation energies. For conflicting spectroscopic data, conduct 2D NMR (COSY, HSQC) to reassign ambiguous peaks .

Basic: What protocols ensure proper storage and stability of Sodium 2-anilino-2-oxoethanesulfonic acid in research laboratories?

Store in airtight containers with desiccant (e.g., silica gel) at 2–8°C , protected from light. Conduct monthly stability checks via TLC (silica gel 60 F254, 7:3 ethyl acetate/hexane) to monitor degradation. For long-term stability, lyophilize the compound and store under nitrogen atmosphere .

Advanced: What experimental design considerations are critical when studying the pH-dependent behavior of Sodium 2-anilino-2-oxoethanesulfonic acid in biological buffers?

Use a multi-buffer system (e.g., HEPES, Tris, phosphate) across pH 5.0–9.0, maintaining ionic strength at 0.15 M with NaCl. Monitor sulfonate group pKa via potentiometric titration (0.5 mM solution, 25°C) using an automated titrator. Control for temperature (±0.1°C) and validate buffer compatibility using UV-Vis spectroscopy .

Advanced: How should researchers address batch-to-batch variability in spectroscopic data during quality control?

Implement a standardized calibration protocol using certified reference materials. Perform inter-laboratory validation with at least three independent NMR spectrometers. Apply multivariate analysis (principal component analysis, PCA) to identify outlier batches. For HPLC, use a secondary internal standard (e.g., sodium benzoate) to normalize retention times .

Basic: What are the recommended safety protocols for handling Sodium 2-anilino-2-oxoethanesulfonic acid in laboratory environments?

Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood for powder handling. For inhalation exposure, move to fresh air immediately; for skin contact, wash with soap/water for 15 minutes. Maintain safety data sheets (SDS) accessible, documenting first-aid measures and spill containment procedures .

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